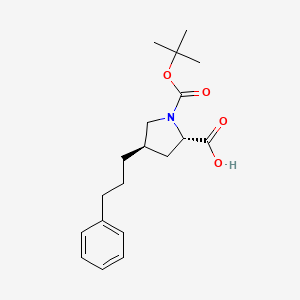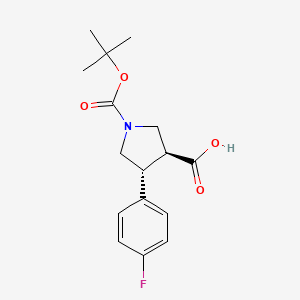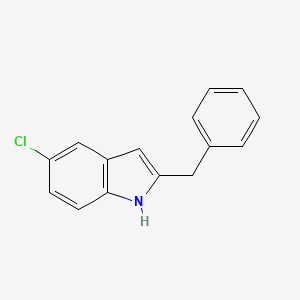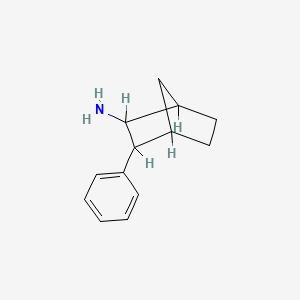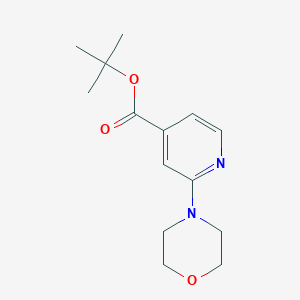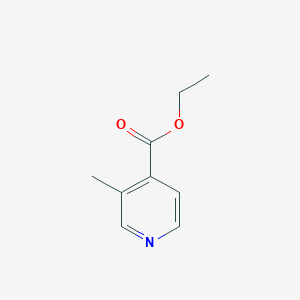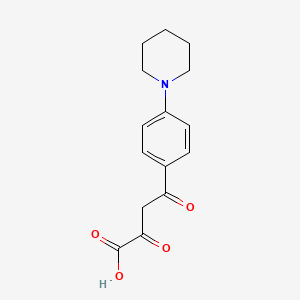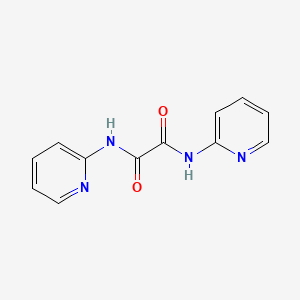
N,N'-Bis(2-pyridyl)oxalamide
Vue d'ensemble
Description
“N,N’-Bis(2-pyridyl)oxalamide” is a chemical compound . It is also known as N1,N2-双 ([1,1’-联苯]-2-基)乙二酰胺 in Chinese . Its molecular formula is C12H10N4O2.
Synthesis Analysis
The synthesis of “N,N’-Bis(2-pyridyl)oxalamide” involves hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts .Molecular Structure Analysis
In the oxalamide molecule, the central C2N2O2 atoms are planar. An intra-molecular amide-N-H⋯O(amide) hydrogen bond is evident, which gives rise to an S(5) loop. The molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .Applications De Recherche Scientifique
Crystallographic and Molecular Analysis
N,N'-Bis(2-pyridyl)oxalamide has been extensively studied for its structural properties. In particular, research on its conformational polymorphs revealed insights into its crystallization and molecular packing. For instance, two conformational polymorphs exhibited differences in their crystallization in the monoclinic space group and the arrangement of their terminal pyridyl rings. Such studies highlight the compound's interesting hydrogen bonding and molecular interactions, which are crucial for understanding its behavior in various applications (Jotani et al., 2016).
Catalysis and Chemical Reactions
N,N'-Bis(2-pyridyl)oxalamide has been found to be a significant promoter in catalysis. For example, it has been used as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This demonstrates its potential in facilitating diverse chemical reactions, particularly in forming N-arylation products (Bhunia et al., 2022).
Supramolecular Chemistry
The compound's role in forming hydrogen-bonded supramolecular networks has been a subject of interest. Studies show that N,N'-bis(4-pyridylmethyl)oxalamide can form extended supramolecular networks through intermolecular hydrogen bonding. Such properties are significant in the field of supramolecular chemistry, where the formation of complex structures is crucial (Lee, 2010).
Coordination Polymers and Metal-Organic Frameworks
N,N'-Bis(2-pyridyl)oxalamide has been used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). For instance, reactions with angular dicarboxylic acids and Ni(II) salts under specific conditions led to a series of coordination polymers, demonstrating the compound's ability to form complex and diverse structures. This has implications for material science and nanotechnology (Lee et al., 2022).
Biological and Venom Studies
There has been identification of similar oxalamide compounds in biological systems, like in spider venom. While not directly related to N,N'-Bis(2-pyridyl)oxalamide, this indicates a broader scope of research in biological systems and potential bioactive properties of related compounds (Quistad et al., 1993).
Orientations Futures
The future directions of “N,N’-Bis(2-pyridyl)oxalamide” could involve its use in the synthesis of coordination polymers. For instance, hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts afforded six coordination polymers . These coordination polymers have potential applications in areas such as CO2 adsorption and pesticide detection .
Propriétés
IUPAC Name |
N,N'-dipyridin-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDXMYEDPEYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365654 | |
| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N1,N2-Di(pyridin-2-yl)oxalamide | |
CAS RN |
20172-97-8 | |
| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



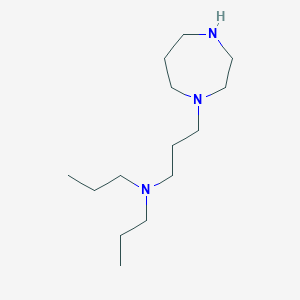


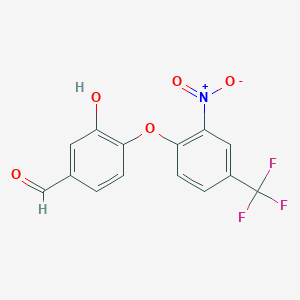
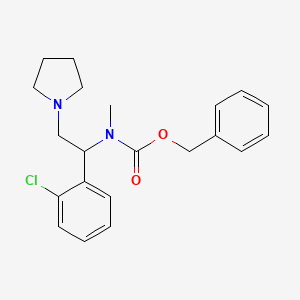
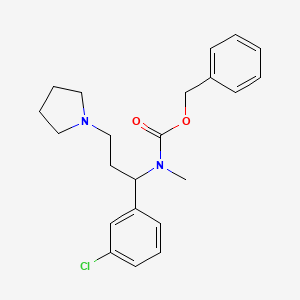
![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
